molecular formula C9H7N5O2 B11766916 5-(3-Nitrophenyl)-1,2,4-triazin-3-amine

5-(3-Nitrophenyl)-1,2,4-triazin-3-amine

Cat. No.: B11766916
M. Wt: 217.18 g/mol
InChI Key: MNHQKNGVGSPCRL-UHFFFAOYSA-N
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Description

5-(3-Nitrophenyl)-1,2,4-triazin-3-amine is a heterocyclic compound that contains a triazine ring substituted with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Nitrophenyl)-1,2,4-triazin-3-amine typically involves the reaction of 3-nitroaniline with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazine ring. The reaction conditions generally include:

    Solvent: Dimethylformamide (DMF) or ethanol

    Temperature: 80-100°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for larger scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-(3-Nitrophenyl)-1,2,4-triazin-3-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form nitroso derivatives under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols, solvents like DMF or acetonitrile

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide

Major Products Formed

    Reduction: 5-(3-Aminophenyl)-1,2,4-triazin-3-amine

    Substitution: Various substituted triazine derivatives

    Oxidation: Nitroso derivatives of the triazine compound

Scientific Research Applications

5-(3-Nitrophenyl)-1,2,4-triazin-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 5-(3-Nitrophenyl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The triazine ring can also interact with enzymes and proteins, inhibiting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Nitrophenyl)-1,2,3-triazole
  • 5-(3-Nitrophenyl)-1,2,4-oxadiazole
  • 5-(3-Nitrophenyl)-1,3,4-thiadiazole

Comparison

5-(3-Nitrophenyl)-1,2,4-triazin-3-amine is unique due to its triazine ring, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the nitro group enhances its reactivity and potential for bioreduction, making it a valuable compound for various applications. In contrast, other similar compounds may have different reactivity profiles and biological activities due to variations in their ring structures and substituents.

Properties

Molecular Formula

C9H7N5O2

Molecular Weight

217.18 g/mol

IUPAC Name

5-(3-nitrophenyl)-1,2,4-triazin-3-amine

InChI

InChI=1S/C9H7N5O2/c10-9-12-8(5-11-13-9)6-2-1-3-7(4-6)14(15)16/h1-5H,(H2,10,12,13)

InChI Key

MNHQKNGVGSPCRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=NC(=N2)N

Origin of Product

United States

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